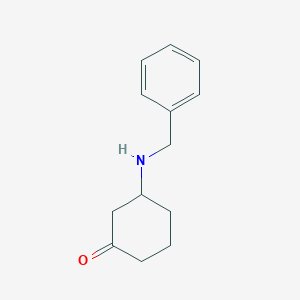
Amine, benzyl-cyclohexanon-3-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amine, benzyl-cyclohexanon-3-yl- is an organic compound with the molecular formula C13H17NO It features a cyclohexanone core with a benzylamino group attached to the third carbon of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amine, benzyl-cyclohexanon-3-yl- typically involves the reaction of cyclohexanone with benzylamine. One common method is the reductive amination of cyclohexanone using benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for Amine, benzyl-cyclohexanon-3-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Amine, benzyl-cyclohexanon-3-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Benzyl-cyclohexanon-3-yl amine is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various therapeutic agents.
Key Uses:
- Antimicrobial Agents: It is involved in synthesizing antibiotics and antifungal drugs. For instance, benzylamine derivatives are key components in the production of broad-spectrum antibiotics like benzylpenicillin and cephalosporins .
- Cardiovascular Drugs: Compounds derived from benzyl-cyclohexanon-3-yl amine have been used to create cardiovascular agents such as phenoxybenzamine, which is used to treat hypertension .
- Anticancer Drugs: Research has shown that derivatives of this compound exhibit potential anticancer properties, making them candidates for further development in cancer therapy .
Agrochemical Applications
In the agrochemical sector, benzyl-cyclohexanon-3-yl amine serves as an active ingredient in various pesticides and herbicides.
Key Uses:
- Pesticide Formulations: It is utilized as a penetration enhancer in synthetic pesticides, improving the efficacy of active ingredients against pests .
- Weed Control: The compound has been incorporated into novel herbicides that target specific weed species while minimizing toxicity to crops .
Industrial Applications
The versatility of benzyl-cyclohexanon-3-yl amine extends to several industrial applications beyond pharmaceuticals and agrochemicals.
Key Uses:
- Surfactants: It is employed in the synthesis of cationic surfactants used in cleaning products and personal care items due to its surfactivity properties .
- Coatings: The compound acts as an epoxy curing agent, enhancing the performance characteristics of coatings applied to various surfaces .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides demonstrated that derivatives of benzylamine exhibit significant activity against Mycobacterium tuberculosis. The synthesized compounds showed promising results with yields ranging from 75% to 89% for the final products, indicating their potential as new antimicrobial agents .
Case Study 2: Development of Novel Herbicides
Research into the use of benzyl-cyclohexanon-3-yl amine in developing low-toxicity herbicides revealed its effectiveness as a penetration enhancer. These formulations were shown to improve the absorption of active ingredients into plant tissues, leading to better weed control with reduced environmental impact .
Data Tables
Mecanismo De Acción
The mechanism of action of Amine, benzyl-cyclohexanon-3-yl- involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclohexanone core provides structural stability and influences the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog without the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the cyclohexanone core.
3-Aminocyclohexanone: Similar structure but with an amino group instead of a benzylamino group.
Uniqueness
Amine, benzyl-cyclohexanon-3-yl- is unique due to the presence of both the benzylamino group and the cyclohexanone core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
3-(benzylamino)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 |
Clave InChI |
ZGKPYHGRDFPIMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














